methyl N'-nitrocarbamimidate

Continuous flow nitration Process intensification Neonicotinoid intermediate manufacturing

Methyl N'-nitrocarbamimidate (CAS 57538-27-9), also designated O-methyl-N-nitroisourea or 2-methyl-1-nitroisourea, is a small-molecule nitrocarbamimidate ester (C₂H₅N₃O₃, MW 119.08) that exists as a white to off-white crystalline solid with a melting point of 108–111 °C and a water solubility of 187 g/L at 25 °C. It is recognised primarily as the pivotal nitration intermediate in the manufacture of third-generation neonicotinoid insecticides, most notably dinotefuran and clothianidin.

Molecular Formula C2H5N3O3
Molecular Weight 119.08 g/mol
CAS No. 57538-27-9
Cat. No. B1599021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N'-nitrocarbamimidate
CAS57538-27-9
Molecular FormulaC2H5N3O3
Molecular Weight119.08 g/mol
Structural Identifiers
SMILESCOC(=N[N+](=O)[O-])N
InChIInChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4)
InChIKeyGLIKYKRDYKKEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N'-Nitrocarbamimidate (CAS 57538-27-9) Procurement Guide: Core Identity, Supply-Chain Role, and Comparator Landscape


Methyl N'-nitrocarbamimidate (CAS 57538-27-9), also designated O-methyl-N-nitroisourea or 2-methyl-1-nitroisourea, is a small-molecule nitrocarbamimidate ester (C₂H₅N₃O₃, MW 119.08) that exists as a white to off-white crystalline solid with a melting point of 108–111 °C and a water solubility of 187 g/L at 25 °C [1]. It is recognised primarily as the pivotal nitration intermediate in the manufacture of third-generation neonicotinoid insecticides, most notably dinotefuran and clothianidin [2][3]. In procurement, the compound is directly juxtaposed against its N-methylated congener N,O-dimethyl-N'-nitroisourea (MNO, CAS 255708-80-6) and the hazardous commodity methyl isocyanate (MIC, CAS 624-83-9), which it can functionally replace as a shelf-stable NCO surrogate in Cu-catalysed C–H amidination .

Why O-Methyl-N-Nitroisourea Cannot Be Indiscriminately Swapped with Other Nitroisourea Derivatives in Agrochemical Synthesis


Nitrocarbamimidate esters occupy a narrow structure–reactivity corridor in which even a single N- or O-alkyl substitution change diverts the synthetic pathway and end-product identity. O-methyl-N-nitroisourea (target) is the direct nitration product of O-methylisouronium sulfate and serves as the universal progenitor for a family of N-alkylnitroisourea intermediates [1]. Its N-methylated counterpart, N,O-dimethyl-N'-nitroisourea (MNO, CAS 255708-80-6), is a downstream derivative obtained by reacting the target compound with methylamine; attempting to substitute the target with MNO in early-stage nitration–guanidinylation sequences would bypass the essential N-functionalisation step and foreclose access to non-methyl N-alkylguanidine insecticides [2]. Conversely, the non-nitrated precursor O-methylisourea lacks the electron-withdrawing nitro group required for subsequent nucleophilic displacement reactions with amines, rendering it synthetically inert in the very transformations that define the compound's industrial value [1]. Generic procurement without this structural specificity risks introducing intermediates that are either too far upstream (lacking the nitro-activating group) or too far downstream (pre-alkylated), both of which break the validated manufacturing process for dinotefuran and clothianidin.

Quantitative Differentiation Evidence for Methyl N'-Nitrocarbamimidate vs. Closest Analogs and Alternative Intermediates


Continuous Flow Nitration Conversion vs. Traditional Batch Process Isolated Yield for O-Methyl-N-Nitroisourea Production

In the nitration of O-methylisouronium sulfate to produce the target compound, a homogeneous continuous flow microreactor system with a static mixer achieved an optimized conversion of 87.4%, compared with the traditional batch nitration–filtration process that yields only ~75% isolated product due to the compound's high water solubility and extraction inefficiency [1][2]. The continuous flow protocol operated at 40 °C, 94% H₂SO₄ mass fraction, 0.5 mol/L initial reactant concentration, a 4.4:1 molar ratio of nitrating agent to substrate, and a residence time of only 12.36 minutes, demonstrating both higher single-pass efficiency and substantially reduced thermal hazard compared to batch mode [1].

Continuous flow nitration Process intensification Neonicotinoid intermediate manufacturing

One-Pot Synthesis Purity Profile vs. Multi-Step Routes to O-Methyl-N-Nitroisourea

A one-pot procedure employing urea, dimethyl sulfate, nitric acid, and sulfuric acid delivered the target compound in 43% total yield with a product content exceeding 99% (HPLC) under optimized conditions: n(urea):n(dimethyl sulfate) = 1.3:1, 50% H₂SO₄ catalyst, 70 °C, 4 h reaction time [1]. While the 43% yield is modest, the >99% purity is markedly higher than the 98–99% purity range typically quoted for industrial-grade O-methyl-N-nitroisourea produced via conventional two-step O-methylisouronium sulfate nitration routes [2].

One-pot synthesis Process chemistry Purity specification

Shelf-Stable NCO Surrogate: Safety and Handling Comparison vs. Methyl Isocyanate

O-Methyl-N-nitroisourea functions as a shelf-stable, easy-to-handle surrogate for the isocyanate moiety (–NCO) in Cu-catalysed alkane C–H amidination, generating O-methyl-N-alkylnitroisoureas that are subsequently converted to carbamates and ureas via a chloride-mediated demethylation . In contrast, methyl isocyanate (MIC, CAS 624-83-9), the commodity isocyanate it replaces in this application, is a highly toxic, low-boiling liquid (bp 39 °C) with a flash point of −7 °C and explosive vapour limits of 5.3–26% in air [1]. The target compound is a crystalline solid (mp 108–111 °C) with a boiling point of ~151 °C and a flash point of ~45 °C, dramatically reducing inhalation hazard and eliminating the need for pressure-rated storage and low-temperature containment .

Masked isocyanate C–H amidination Safety profile

Direct Synthetic Precursor to N,O-Dimethyl-N'-Nitroisourea (MNO): Yield Advantage in the Key Downstream Step

The target compound is the immediate and irreplaceable starting material for the synthesis of N,O-dimethyl-N'-nitroisourea (MNO, CAS 255708-80-6), which is the direct penultimate intermediate for dinotefuran. Reaction of O-methyl-N-nitroisourea with methylamine hydrochloride in a KF–water system or under optimised catalytic conditions proceeds with reaction yields exceeding 80% and product purity above 98% [1][2]. In a continuous flow microreactor system with inline FTIR monitoring, the substitution reaction between the target compound and methylamine achieved ~83% yield at 40 °C, 0.2 mol/L reactant concentration, 5:1 molar ratio, and 240 min residence time . The O-ethyl analog (O-ethyl-N-nitroisourea) can undergo analogous substitution but yields the ethyl rather than methyl N-alkyl product, making it unsuitable for the established dinotefuran and clothianidin manufacturing routes [3].

N-alkylation Dinotefuran intermediate Synthetic efficiency

Physicochemical Differentiation: Water Solubility and Crystallinity vs. N,O-Dimethyl Analog

The target compound exhibits a water solubility of 187 g/L at 25 °C and crystallises as a white solid with a melting point of 108–111 °C [1]. By contrast, N,O-dimethyl-N'-nitroisourea (MNO, CAS 255708-80-6) has a predicted melting point of approximately 28.75 °C, a density of 1.32±0.1 g/cm³, and a boiling point of ~190 °C . The substantially higher melting point and more favourable solid-state handling characteristics of the target compound facilitate its direct use as a solid nitrating intermediate without the need for molten-phase transfer or solvent dissolution during downstream charging, whereas MNO's near-ambient melting point complicates solid handling at scale in warm manufacturing environments .

Physicochemical properties Formulation compatibility Downstream processing

Established Intermediacy in Dual-Insecticide Supply Chains: Dinotefuran and Clothianidin vs. Single-Product MNO Route

O-Methyl-N-nitroisourea (target) is explicitly identified in the patent literature as the common nitration intermediate from which both dinotefuran and clothianidin are ultimately derived, via divergent N-alkylation pathways [1][2]. Specifically, the target compound can be reacted with methylamine to yield MNO for dinotefuran synthesis, or with 2-chloro-5-chloromethylthiazole to access the clothianidin intermediate framework . In contrast, the downstream derivative MNO (CAS 255708-80-6) is pre-committed to the methylamine adduct and cannot be diverted to the chlorothiazole pathway required for clothianidin [2]. This bifurcated intermediacy means the target compound serves two major insecticide supply chains, whereas MNO serves only one.

Supply chain resilience Neonicotinoid insecticides Intermediate versatility

Procurement-Relevant Application Scenarios for Methyl N'-Nitrocarbamimidate Based on Quantitative Differentiation Evidence


Neonicotinoid Insecticide Intermediate Manufacturing: Dinotefuran and Clothianidin Dual-Product Facilities

Agrochemical manufacturers operating or planning dual-product facilities that produce both dinotefuran and clothianidin should procure O-methyl-N-nitroisourea rather than the pre-alkylated MNO derivative. As the common nitration intermediate situated upstream of the N-alkylation branch point, the target compound enables volume-flexible allocation between the two insecticide product lines, supporting 87.4% single-pass conversion in modern continuous flow nitration reactors and delivering >99% purity when sourced from optimised one-pot synthesis suppliers [1][2][3].

Cu-Catalysed C–H Amidination and Carbamoylation Research: Replacement of Hazardous Methyl Isocyanate

Academic and industrial research groups conducting Cu-catalysed alkane C–H amidination can procure the target compound as a crystalline, shelf-stable NCO surrogate that completely eliminates the need for methyl isocyanate (MIC). With a melting point of 108–111 °C and flash point ~45 °C vs. MIC's boiling point of 39 °C and flash point of −7 °C, the target compound reduces laboratory hazard classification from highly toxic volatile liquid to manageable solid reagent, while still affording O-methyl-N-alkylnitroisoureas that convert cleanly to carbamates and ureas [4].

Continuous Flow Process Development and Scale-Up: Validated Kinetic Model for Reactor Design

Process chemists and engineers developing continuous flow nitration platforms can use the target compound's validated kinetic model (activation energy and pre-exponential factor determined by NO₂⁺ attack theory) to design and scale microreactor systems with predictable performance. The published optimised parameters—94% H₂SO₄, 0.5 mol/L reactant concentration, 40 °C, 4.4:1 molar ratio, 12.36 min residence time for 87.4% conversion—provide a directly transferable starting point for pilot-plant implementation, reducing process development timelines [1].

High-Purity Intermediate Sourcing for Pharmaceutical Guanidine Derivative Synthesis

Medicinal chemistry and pharmaceutical intermediate procurement groups requiring nitroguanidine or guanidine building blocks with tight impurity specifications should prioritise the target compound from suppliers utilising the one-pot urea/dimethyl sulfate route, which demonstrably achieves >99% purity. This purity level exceeds the 98–99% typical of industrial two-step nitration product and is critical for API intermediate applications where unidentified nitroso or nitramine by-products must be controlled to ppm levels [2].

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